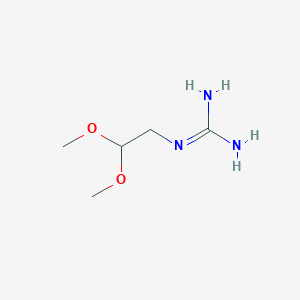
1-(2,2-Dimethoxyethyl)guanidine
Overview
Description
1-(2,2-Dimethoxyethyl)guanidine is an organic compound with the molecular formula C5H13N3O2 It is characterized by the presence of a guanidine group attached to a 2,2-dimethoxyethyl moiety
Mechanism of Action
Target of Action
1-(2,2-Dimethoxyethyl)guanidine is a guanidine derivative. Guanidine compounds, such as guanethidine, are known to act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Mode of Action
The mode of action of guanidine compounds involves the inhibition or interference with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . This results in a decrease in the release of norepinephrine, leading to a reduction in the response of the effector cells to sympathetic stimulation .
Biochemical Pathways
Guanidine compounds are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
The molecular weight of this compound is 14718 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Guanidinium-rich scaffolds are known to facilitate cellular translocation and delivery of bioactive cargos through biological barriers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of guanidine compounds . For instance, the production of guanidine alkaloids by the Mediterranean Sponge Crambe crambe showed a clear influence of the seasons and to a lesser extent of the geography . No effect of depth or farming was observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethoxyethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction typically proceeds as follows:
Step 1: Guanidine is dissolved in a suitable solvent such as ethanol or methanol.
Step 2: 2,2-Dimethoxyethanol is added to the solution.
Step 3: The mixture is heated under reflux conditions for several hours.
Step 4: The reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethoxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized guanidines.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)urea: Similar in structure but contains a urea group instead of a guanidine group.
1-(2,2-Dimethoxyethyl)thiourea: Contains a thiourea group, offering different reactivity and applications.
1-(2,2-Dimethoxyethyl)amidine: Features an amidine group, which affects its chemical properties and uses.
Uniqueness: 1-(2,2-Dimethoxyethyl)guanidine is unique due to its specific combination of the guanidine group with the 2,2-dimethoxyethyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2,2-dimethoxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428332 | |
| Record name | 1-(2,2-dimethoxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52737-38-9 | |
| Record name | 1-(2,2-dimethoxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


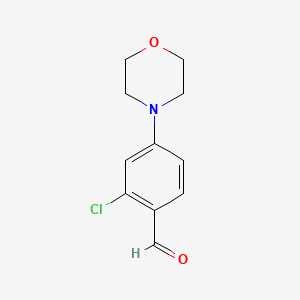

![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
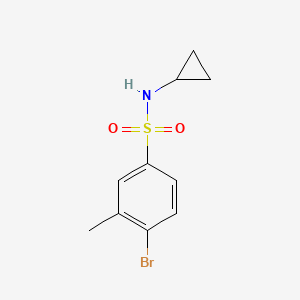
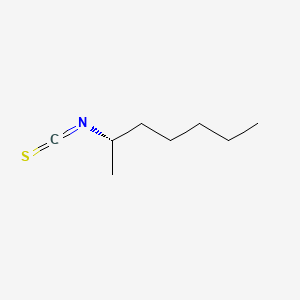
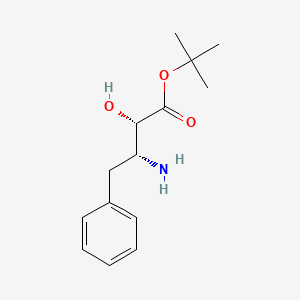

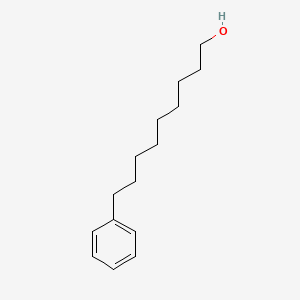

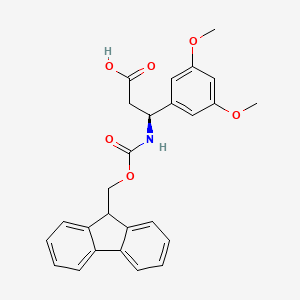
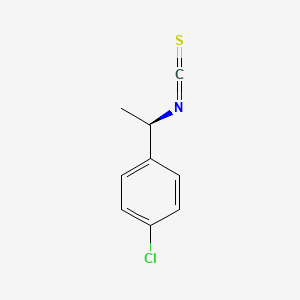
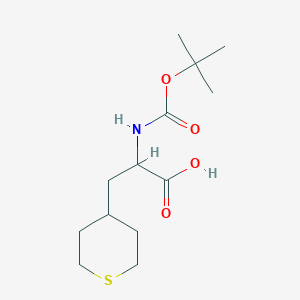
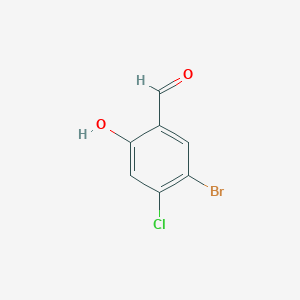
![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
